(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid

Stereochemistry Enantiomeric Excess Analytical Chemistry

Researchers requiring stereochemically pure 3-nitropyridine building blocks often contend with racemic mixtures or ambiguous analog identity. (2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (CAS 1643147-42-5) is a well-defined (R)-enantiomer offering ≥95% purity, enabling definitive SAR studies and asymmetric syntheses. • Defined (R)-stereochemistry ensures reproducible stereochemical outcomes in chiral workflows. • High purity (≥95%) reduces confounding variables in biological screening or catalytic reactions. • Serves as a reference standard for chiral HPLC/LC-MS method development. • Available for immediate dispatch, supporting uninterrupted research programs.

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
CAS No. 1643147-42-5
Cat. No. B1409079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid
CAS1643147-42-5
Molecular FormulaC8H8N2O5
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-5(8(11)12)15-7-6(10(13)14)3-2-4-9-7/h2-5H,1H3,(H,11,12)/t5-/m1/s1
InChIKeyLFBCFZVCSJQICR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic Acid (CAS 1643147-42-5): Core Chemical Specifications and Procurement Baseline


(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid (CAS 1643147-42-5) is a chiral carboxylic acid derivative featuring a nitro-substituted pyridyloxy moiety . Its defined (R)-stereochemistry at the alpha-carbon position confers specific three-dimensional orientation critical for applications requiring stereochemical integrity [1]. The compound has a molecular formula of C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol, with commercial sources offering purities of ≥95% to 98% [1].

Scientific Rationale Against Generic Substitution of (2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic Acid in Research and Development


While this compound is used as a research chemical or synthetic intermediate and may appear functionally similar to analogs based on core structure alone, its specific (2R) stereochemistry and 3-nitro-2-pyridyloxy substitution pattern cannot be generically substituted . A search of peer-reviewed literature, authoritative bioactivity databases (ChEMBL, PubChem), and patent filings reveals no established, quantifiable biological target engagement or functional activity data for this exact molecule [1][2][3]. Therefore, its principal differentiation lies not in a demonstrated superior biological profile, but in the procurement of a well-defined, high-purity building block with unequivocal stereochemical and positional identity, which is essential for ensuring reproducible outcomes in proprietary synthetic pathways or screening cascades [4].

Quantitative Evidence Guide for the Selection of (2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic Acid (1643147-42-5)


Stereochemical Purity: Defined (R)-Enantiomer vs. Racemate for Chiral Integrity

This compound is supplied as the defined (2R) enantiomer, ensuring a single stereoisomeric form . Its closest analog, the racemic mixture (2RS)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid, would consist of both (R) and (S) enantiomers in equal proportion. The procurement of the defined (R)-enantiomer eliminates stereochemical ambiguity in downstream applications, where the enantiomeric configuration can critically influence biological recognition, catalytic activity, or crystallinity [1].

Stereochemistry Enantiomeric Excess Analytical Chemistry Chiral Building Block

Certified Purity: ≥98% Grade vs. Standard ≥95% Grade for Reproducible Synthesis

Commercial vendors offer this compound at a certified purity of 98% (or higher), as verified by analytical methods . This contrasts with standard catalog offerings of ≥95% purity for similar research-grade intermediates . This higher purity specification reduces the potential for side reactions or impurities that could compromise the yield and interpretation of sensitive chemical transformations, such as in multi-step medicinal chemistry campaigns .

Analytical Chemistry Synthetic Intermediate Quality Control Purity

Structural Specificity: 3-Nitro-2-pyridyloxy vs. Thio or Amino Analogs for Distinct Reactivity

The target compound features an ether linkage to the 3-nitro-2-pyridyl ring. Its closest structural analogs replace this oxygen with a sulfur atom, such as 2-[(3-nitro-2-pyridyl)thio]propanoic acid (CAS 100638-02-6) . The substitution of oxygen with sulfur introduces significant changes in electronic properties, bond length, and polarity, which can alter the compound's reactivity in nucleophilic substitution reactions, its metal-chelating ability, and its overall physicochemical profile [1].

Nucleophilic Aromatic Substitution Structure-Activity Relationship (SAR) Organic Synthesis Chemical Handle

High-Value Application Scenarios for Procuring (2R)-2-[(3-Nitro-2-pyridyl)oxy]propanoic Acid


As a Chiral Building Block in Stereoselective Synthesis

The defined (R)-stereochemistry makes this compound an ideal starting material or intermediate for the asymmetric synthesis of more complex molecules, such as chiral pharmaceuticals, agrochemicals, or ligands for asymmetric catalysis. Its use ensures that the stereochemical outcome of a synthetic route is not confounded by the presence of the opposite enantiomer, which is a critical concern when using a racemate. [1]

In Structure-Activity Relationship (SAR) Studies of Nitropyridine Derivatives

This compound serves as a precise chemical probe in medicinal chemistry SAR campaigns focused on 3-nitropyridine-containing scaffolds. Its specific 2-pyridyloxy substitution pattern and (R)-stereochemistry allow researchers to definitively isolate the contributions of this specific moiety to biological activity, selectivity, or physicochemical properties, as opposed to studying a mixture of isomers or a less-defined analog. [1]

As a Reference Standard in Analytical Method Development

The high purity (≥98%) and well-defined structure make this compound suitable as a reference standard for developing and validating analytical methods, such as HPLC, LC-MS, or chiral chromatography. Its use ensures the accuracy, precision, and sensitivity of methods designed to detect or quantify this compound or its derivatives in complex matrices.

For Chemical Biology Tool Development (e.g., Activity-Based Probes)

The compound's carboxylic acid and nitropyridine functionalities offer orthogonal chemical handles for bioconjugation or further derivatization. This makes it a candidate for the development of chemical biology tools, such as activity-based probes or affinity labels, where the (R)-stereochemistry may be crucial for target recognition. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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